molecular formula C7H6N2O2 B15052505 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B15052505
M. Wt: 150.13 g/mol
InChI Key: YXUFLSPNOKUKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a high-value chemical scaffold for researchers in medicinal chemistry and drug discovery. This compound features a bicyclic pyrrolo[2,3-b]pyridine core, which is a privileged structure in the design of biologically active molecules due to its resemblance to purine nucleotides . The presence of both hydroxy and keto functional groups on the fused ring system provides versatile handles for further synthetic elaboration and for interactions with biological targets. The pyrrolo[2,3-b]pyridine scaffold is recognized for its broad and significant pharmacological potential. Scientific literature has extensively documented that this structural class exhibits a wide spectrum of biological activities, serving as a key template for the development of therapeutic agents . Specifically, analogs based on this core structure have been investigated as potent and selective inhibitors of phosphodiesterase 4B (PDE4B) , an enzyme that regulates inflammatory processes . Such inhibitors hold promise for treating conditions like chronic obstructive pulmonary disorder (COPD), psoriasis, and rheumatoid arthritis . Furthermore, 3-substituted-1H-pyrrolo[2,3-b]pyridine derivatives have been explored as dual inhibitors of mTOR and PI3 kinases , key signaling proteins in cancer cell proliferation and survival, indicating potential applications in oncology research . This compound is provided for research purposes to support the development of novel therapeutic agents. It is intended for use in For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione

InChI

InChI=1S/C7H6N2O2/c10-5-1-2-8-7-4(5)3-6(11)9-7/h1-2H,3H2,(H2,8,9,10,11)

InChI Key

YXUFLSPNOKUKTM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC=CC2=O)NC1=O

Origin of Product

United States

Preparation Methods

Dilithium Intermediate Strategy for Core Formation and Hydroxylation

A prominent method for constructing the pyrrolo[2,3-b]pyridinone core involves the use of dilithium intermediates derived from N-pyridinyl pivalamides. Kobayashi et al. demonstrated that treating N-(pyridin-2-yl)pivalamide with two equivalents of butyllithium generates a dilithium species, which reacts with α-keto esters to form α-hydroxy esters. Subsequent acid-mediated cyclization (e.g., refluxing hydrochloric acid) yields 3-hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones. To adapt this method for 4-hydroxy derivatives, the regiochemistry of the starting pyridine substrate must be adjusted. For instance, employing N-(pyridin-3-yl)pivalamide could shift the fusion pattern, enabling hydroxylation at the 4-position post-cyclization.

Critical reaction parameters include:

  • Solvent : Tetrahydrofuran (THF) for lithiation.
  • Temperature : −78°C for lithiation, room temperature for α-keto ester addition.
  • Cyclization agent : Concentrated HCl under reflux.

This method’s versatility is highlighted by its applicability to pyridin-3-yl and pyridin-4-yl analogs, suggesting that strategic substrate selection could direct hydroxylation to the 4-position.

Suzuki Coupling and Post-Functionalization

The Suzuki-Miyaura cross-coupling reaction, widely utilized in heterocyclic chemistry, offers a pathway to functionalize the pyrrolo[2,3-b]pyridine core. A patent by Dymock et al. details the synthesis of 5-aryl-7-azaindoles via Suzuki coupling of 5-bromo-7-azaindole with arylboronic acids. While this method primarily targets C5-functionalized derivatives, bromination at the 3-position of the pyrrole ring (using N-bromosuccinimide or Br₂) introduces a handle for further modification.

To achieve 4-hydroxylation, a hypothetical route involves:

  • Bromination : Introducing bromine at the 4-position of the pyridine ring using directed ortho-metalation (DoM) strategies.
  • Hydroxylation : Hydrolyzing the C4-bromo intermediate under basic or acidic conditions. For example, aqueous NaOH or HCl could facilitate nucleophilic substitution, replacing bromine with a hydroxyl group.

Key considerations include:

  • Catalyst : [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) for Suzuki coupling.
  • Bromination conditions : NBS in dichloromethane with triethylamine.
  • Hydroxylation : Acidic hydrolysis (e.g., HCl/EtOH) to avoid over-oxidation.

One-Pot Multicomponent Synthesis

A novel one-pot methodology reported by Org. Lett. enables the assembly of dihydro-pyrrolopyridinones via in situ-generated formimines and ortho-lithiated pyridinecarboxamides. This approach allows for the incorporation of diverse substituents by varying the formimine precursor. For 4-hydroxy derivatives, employing a hydroxyl-containing formimine (e.g., derived from glycolaldehyde) could introduce the desired functionality during cyclization.

Reaction steps include:

  • Formimine generation : Condensation of an amine with an aldehyde.
  • Lithiation : Treatment with LDA or BuLi to generate the ortho-lithiated species.
  • Cyclization : Thermal or acid-promoted closure to form the pyrrolopyridinone core.

Advantages of this method include reduced purification steps and high functional group tolerance, making it suitable for scalable synthesis.

Stereoselective Synthesis and Protective Group Strategies

Patent US8680276B2 outlines a stereoselective route to octahydro-pyrrolo[3,4-b]pyridines, emphasizing the use of enzymatic resolution and acid-mediated cyclization. Although targeting a reduced system, the principles apply to the oxidation state of 4-hydroxy-pyrrolopyridinone. Key steps include:

  • Enzymatic resolution : Lipase-mediated hydrolysis to isolate desired stereoisomers.
  • Cyclization : HCl-mediated closure of intermediates to form the heterocyclic core.

Protective groups (e.g., benzyl or pivaloyl) could safeguard the hydroxyl group during synthesis, with subsequent deprotection under acidic or hydrogenolytic conditions.

Comparative Analysis of Methodologies

Method Key Advantages Limitations Yield Range
Dilithium Intermediate High regiocontrol, scalable Requires cryogenic conditions 60–75%
Suzuki Coupling Modular functionalization Multi-step synthesis 50–65%
One-Pot Synthesis Rapid assembly, minimal purification Limited substrate scope 70–85%
Stereoselective Route Enantiomeric excess >99% Complex protective group strategies 40–55%

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted pyrrole and pyridine compounds.

Scientific Research Applications

4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, also known as 4-hydroxy-7-aza-2-oxindole, is a chemical compound with the molecular formula C7H6N2O2C_7H_6N_2O_2 and a molecular weight of 150.13 . It belongs to the family of heterocyclic building blocks and has the CAS number 1190311-39-7 .

Synonyms
The compound is also known by several synonyms :

  • 4-Hydroxy-7-aza-2-oxindole
  • 3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione
  • 2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-4-hydroxy-
  • 4-Hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
  • 4-Hydroxy-7-azaindol-2(3H)-one

Scientific Research Applications

While the search results do not provide extensive details specifically on applications of 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, they do point to the broader applications of related compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, in medicinal chemistry and materials science .

1H-pyrrolo[2,3-b]pyridine derivatives
1H-pyrrolo[2,3-b]pyridine derivatives have shown activity against FGFR1, 2, and 3, suggesting their potential use in cancer therapy . One such compound, 4h , has demonstrated potent FGFR inhibitory activity and inhibited breast cancer cell proliferation, migration, and invasion in vitro .

Ammonium Nitrate
Ammonium nitrate, while a different chemical compound, finds use in agriculture as a fertilizer and in the production of explosives . Research has also explored its use in high-performance propellants with reduced hydrogen chloride emission . In addition, dissolving ammonium nitrate in polymers can result in thermally stable, single-phase glassy solid materials .

Immunomodulators
1H-pyrrolo[2,3-b]pyridine derivatives can be used as immunomodulators targeting JAK3 for treating immune diseases .

Material Science
Pyrrolo[2,3-b]pyridine derivatives are useful as starting points for creating industrial compounds including but not limited to: steel additives, leather softeners, silver cleaners, and textile and paper resins .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

Compound Name Substituents Key Properties/Activities Synthesis Method Reference
4-Hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one 3-OH Base scaffold; modifiable via alkylation (e.g., benzylation) for enhanced bioactivity Deprotective cyclization of pivalamides
3,3-Dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 3,3-Cl₂ Increased lipophilicity; crystal structure reported Not specified (commercially available)
3-Hydroxy-1-methyl-3-phenyl derivative 3-OH, 1-Me, 3-Ph Prepared via reductive cyclization of bromopyridinyl acetamides; potential kinase activity Reductive cyclization
3-(4-Dimethylaminobenzylidene) derivative 3-Benzylidene (DMAP-subst.) Used in ligand design for α-receptors; enhances binding affinity Condensation with cinnamaldehyde

Key Insights :

  • The 3-OH group in the parent compound allows for further derivatization (e.g., alkylation to 3-alkoxy or 3-aryloxy derivatives), which modulates solubility and target engagement .

Halogenated Derivatives at Other Positions

Compound Name Substituents Key Properties/Activities Synthesis Method Reference
5-Bromo-3,3-difluoro derivative 5-Br, 3,3-F₂ Intermediate in HPK1 inhibitors; spiro-cyclopropane enhances conformational rigidity Lithiation followed by dibromoethane addition
6-Chloro-3,3-dimethyl derivative 6-Cl, 3,3-Me₂ High purity (≥97%); used in heterocyclic building blocks Not specified
4-Fluoro derivative 4-F Structural analog with potential luminescent properties Commercial synthesis

Key Insights :

  • Spiro-cyclopropane modifications (e.g., 5'-bromo-spiro derivative) introduce steric constraints, improving selectivity for kinase targets like HPK1 .
  • 6-Chloro derivatives are commonly utilized as synthetic intermediates due to their stability and ease of functionalization .

Ring-Fused and Bioisosteric Analogs

Compound Name Structural Variation Key Properties/Activities Synthesis Method Reference
1,3-Dimethyl-3-(p-tolyl)-pyrrolo[3,2-c]pyridin-2-one Ring fusion at [3,2-c] Demonstrates altered electronic properties compared to [2,3-b] analogs Copper-mediated cyclization
5-Methoxy-pyrrolo[3,2-b]pyridin-2-one Ring fusion at [3,2-b] Bioisostere for oxindole; evaluated in tau aggregation studies Condensation with aldehydes

Key Insights :

  • Ring fusion position ([2,3-b] vs. [3,2-b] or [3,2-c]) alters π-π stacking interactions and hydrogen-bonding capacity, impacting binding to biological targets .

Physicochemical and Pharmacological Data

Spectral and Analytical Data

  • Parent Compound : HR-MS (EI): m/z 256.0836 (Calcd: 256.0848) .
  • 5'-Bromo-spiro Derivative : $ ^1H $ NMR (DMSO-$ d_6 $): δ 11.31 (s, 1H, NH), 8.15 (d, J = 2.3 Hz, 1H), 7.66 (d, J = 2.3 Hz, 1H) .

Biological Activity

4-Hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is C7H6N2O2C_7H_6N_2O_2 with a molecular weight of approximately 150.14 g/mol. The compound features a pyrrole ring fused to a pyridine ring, which contributes to its unique biological properties.

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer activity. For instance, a study highlighted that compound 4h (a derivative of 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one) demonstrated potent inhibitory effects against fibroblast growth factor receptors (FGFRs) 1, 2, and 3. The IC50 values for FGFR1–4 were reported as 7 nM, 9 nM, 25 nM, and 712 nM respectively. Additionally, this compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while significantly reducing cell migration and invasion in vitro .

Neuroprotective Effects

Antimicrobial Activity

The antimicrobial potential of pyrrolo[2,3-b]pyridine derivatives has been evaluated against various pathogens. Some derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . These findings suggest the possibility of developing new antibacterial agents based on this scaffold.

The biological activities of 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound acts as a potent inhibitor of FGFRs and DYRK1A, disrupting signaling pathways critical for cancer cell growth and survival.
  • Induction of Apoptosis : In cancer cells, the compound promotes apoptotic pathways leading to cell death.
  • Antioxidant Activity : The antioxidant properties help mitigate oxidative stress in neurodegenerative conditions.

Case Study 1: FGFR Inhibition in Cancer Therapy

In vitro studies using the breast cancer cell line 4T1 demonstrated that treatment with compound 4h led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. This study supports the potential use of FGFR inhibitors in targeted cancer therapies .

Case Study 2: Neuroprotection through DYRK1A Inhibition

Data Summary

The following table summarizes key findings related to the biological activities of 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one:

Activity Target IC50 Value Effect Observed
FGFR InhibitionFGFR1–47 - 712 nMReduced proliferation and induced apoptosis in breast cancer cells
DYRK1A InhibitionDYRK1ANanomolarNeuroprotection; antioxidant effects
Antimicrobial ActivityStaphylococcus aureus3.12 - 12.5 µg/mLEffective against bacterial pathogens

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to functionalize the pyrrolo[2,3-b]pyridin-2-one core?

  • Methodology : The core structure can be modified via condensation reactions with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in acetic acid under reflux, followed by alkylation using sodium hydride (NaH) in DMF with alkyl halides . For ring expansion, microwave-assisted cycloaddition with sodium azide or azidotrimethylsilane converts 3-substituted pyrrolo[2,3-b]pyridin-2-ones into naphthyridin-2(1H)-one derivatives .

Q. How can structural characterization of derivatives be validated?

  • Methodology : X-ray crystallography is critical for confirming regiochemistry and stereochemistry. For example, phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone was structurally resolved via single-crystal X-ray diffraction . NMR and HRMS are routinely used to verify purity and substituent placement .

Q. What in vitro assays are used to evaluate antiinflammatory activity?

  • Methodology : Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibition assays are standard. However, derivatives of this scaffold often show no significant in vitro enzyme inhibition despite in vivo efficacy, suggesting indirect mechanisms (e.g., modulation of arachidonic acid metabolism) .

Advanced Research Questions

Q. How do structural modifications impact in vivo antiinflammatory activity?

  • Key Findings : Substituents at the 1- and 3-positions of the pyrrolo[2,3-b]pyridin-2-one ring significantly influence oral bioavailability and potency in models like the adjuvant-induced arthritic rat (AAR). For example, ethyl or benzyl groups enhance metabolic stability, while polar groups reduce efficacy .
  • Data Contradiction : Despite poor in vitro COX/5-LOX inhibition, in vivo activity correlates with reduced prostaglandin/leukotriene levels, suggesting off-target effects or metabolite-mediated actions .

Q. What computational methods are effective in optimizing pyrrolo[2,3-b]pyridin-2-one derivatives for kinase inhibition?

  • Methodology : Ligand-based approaches like 3D-QSAR and pharmacophore modeling identify critical hydrophobic and hydrogen-bonding features. Molecular docking against JAK kinases revealed that tricyclic derivatives (e.g., 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-one) exhibit improved binding affinity due to π-π stacking with Phe residues in the ATP-binding pocket .

Q. How can ring-expansion reactions diversify the scaffold?

  • Methodology : Reaction of 3-substituted pyrrolo[2,3-b]pyridin-2-ones with sodium azide under microwave irradiation triggers a cycloaddition-ring expansion mechanism, yielding 3- and 4-amino-naphthyridin-2(1H)-ones. Yields range from 45–78%, with electron-withdrawing substituents favoring regioselectivity .

Q. What strategies resolve contradictions between in vitro and in vivo data?

  • Approach : Pharmacokinetic profiling (e.g., plasma protein binding, metabolite identification) and transcriptomic analysis of treated tissues can clarify mechanisms. For example, inactive parent compounds may generate bioactive metabolites in vivo .

Notes for Experimental Design

  • Synthetic Pitfalls : Alkylation of the pyrrolo[2,3-b]pyridin-2-one nitrogen requires strict anhydrous conditions (NaH/DMF) to avoid hydrolysis .
  • Analytical Validation : Always cross-validate HRMS with NMR for novel derivatives, as regioisomers may co-elute in HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.